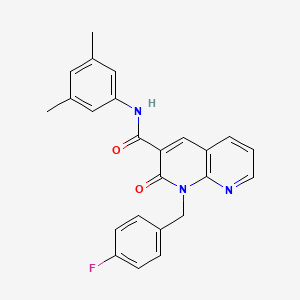

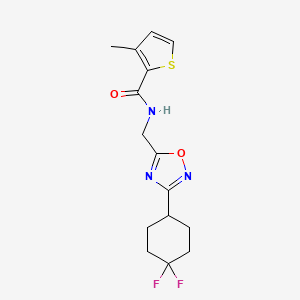

![molecular formula C17H17BrClNO5S2 B2406072 N-{2-[(4-溴苯基)磺酰基]乙基}-2-[(4-氯苯基)磺酰基]丙酰胺 CAS No. 337923-67-8](/img/structure/B2406072.png)

N-{2-[(4-溴苯基)磺酰基]乙基}-2-[(4-氯苯基)磺酰基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes, have been synthesized .Molecular Structure Analysis

The molecular structure of this compound can be confirmed through various spectroscopic techniques, including MS, NMR, UV/VIS, and FTIR .Physical And Chemical Properties Analysis

The molecular weight of this compound is 494.808. It has a density of 1.6±0.1 g/cm3 and a boiling point of 738.4±60.0 °C at 760 mmHg .科学研究应用

阿尔茨海默症研究

N-{2-[(4-溴苯基)磺酰基]乙基}-2-[(4-氯苯基)磺酰基]丙酰胺的N-取代衍生物已被合成并评估为阿尔茨海默症的潜在候选药物。这些衍生物显示出对乙酰胆碱酯酶(一种参与阿尔茨海默症的酶)的酶抑制活性(Rehman et al., 2018).

抗癌剂

包括N-{2-[(4-溴苯基)磺酰基]乙基}-2-[(4-氯苯基)磺酰基]丙酰胺衍生物在内的一系列化合物被合成并评估为抗癌剂。该系列中的一些化合物显示出有希望的抗癌活性,表明它们作为治疗剂的潜力(Rehman et al., 2018).

抗菌活性

对N-{2-[(4-溴苯基)磺酰基]乙基}-2-[(4-氯苯基)磺酰基]丙酰胺衍生物的研究揭示了潜在的抗菌作用。这些新合成的化合物经过测试,发现对各种细菌菌株具有活性,表明它们在开发新的抗菌药物中的用途(Karaman et al., 2016).

抗真菌化合物

磺酰胺衍生物,包括与N-{2-[(4-溴苯基)磺酰基]乙基}-2-[(4-氯苯基)磺酰基]丙酰胺类似的化合物,已被探索作为抗真菌剂。这些化合物显示出中等的抗真菌活性,使其成为抗真菌疗法进一步发展的潜在候选者(Briganti et al., 1997).

抗病毒活性

对5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物的研究,与N-{2-[(4-溴苯基)磺酰基]乙基}-2-[(4-氯苯基)磺酰基]丙酰胺密切相关,显示出一定的抗烟草花叶病毒活性。这突出了这些化合物在抗病毒药物开发中的潜力(Chen et al., 2010).

作用机制

Target of Action

It has been found to exhibit antimicrobial action against bacterial and fungal strains , suggesting that it may interact with proteins or enzymes essential for the growth and survival of these microorganisms.

Mode of Action

The exact mode of action of this compound is currently unknown. Its lipophilic character, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that it may penetrate the cell membrane of the microorganisms, disrupting their normal function.

Result of Action

The compound has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that the compound’s action results in the inhibition of growth or killing of these microorganisms.

属性

IUPAC Name |

N-[2-(4-bromophenyl)sulfonylethyl]-2-(4-chlorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrClNO5S2/c1-12(27(24,25)16-8-4-14(19)5-9-16)17(21)20-10-11-26(22,23)15-6-2-13(18)3-7-15/h2-9,12H,10-11H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNMWJMQLLDEGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCS(=O)(=O)C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrClNO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

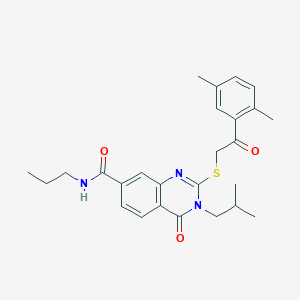

![3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2405989.png)

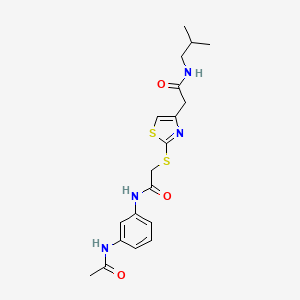

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2405990.png)

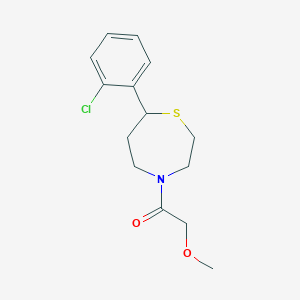

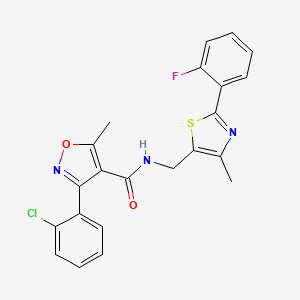

![2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2405995.png)

![N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406003.png)

![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)

![2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2406009.png)

![5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one](/img/structure/B2406010.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2406011.png)